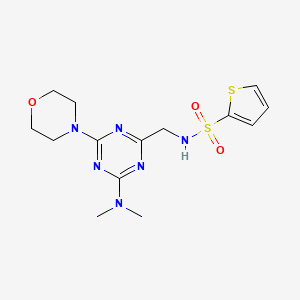
N-((4-(ジメチルアミノ)-6-モルフォリノ-1,3,5-トリアジン-2-イル)メチル)チオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a unique chemical compound featuring a triazinyl core, a dimethylamino group, a morpholino moiety, and a thiophene sulfonamide component
科学的研究の応用
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide has wide-ranging applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure allows for exploration in material sciences and catalysis.
Biology: Employed in studies of enzyme inhibition and as a potential scaffold for drug design, given its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes due to its stability and reactivity.
作用機序
Target of Action
It’s known that thiophene derivatives, a class to which this compound belongs, have a wide range of therapeutic properties . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives have a broad spectrum of biological activities . For instance, some thiophene derivatives show antibacterial activity . They are synthesized in conjunction with cell-penetrating peptides and display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that some thiophene derivatives display potent antibacterial activity . They can create pores in the bacterial cell membranes and show negligible haemolytic activity towards human RBCs .
準備方法
Synthetic Routes and Reaction Conditions: To synthesize N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide, a stepwise approach is typically employed. The process begins with the synthesis of the 4-(dimethylamino)-6-morpholino-1,3,5-triazine core. This is followed by the introduction of a thiophene-2-sulfonamide group via nucleophilic substitution. Key reaction conditions include maintaining an inert atmosphere and specific temperature and pH conditions to ensure successful synthesis.
Industrial Production Methods: Industrial-scale production of this compound involves the optimization of reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled reaction environments, and rigorous purification processes such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide undergoes a variety of chemical reactions:
Oxidation: The compound can be oxidized, particularly at the thiophene moiety, leading to sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can affect the triazine core, morpholine ring, and sulfonamide group.
Substitution: Nucleophilic and electrophilic substitutions are common, especially at the dimethylamino and thiophene positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Modified triazine derivatives and reduced sulfonamides.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S2/c1-19(2)13-16-11(10-15-25(21,22)12-4-3-9-24-12)17-14(18-13)20-5-7-23-8-6-20/h3-4,9,15H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZWAVGUNUVAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)
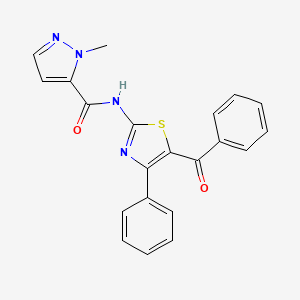
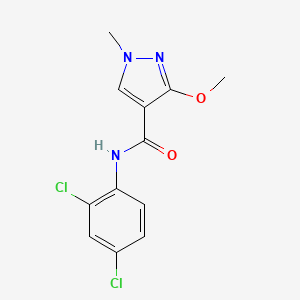
![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2472713.png)


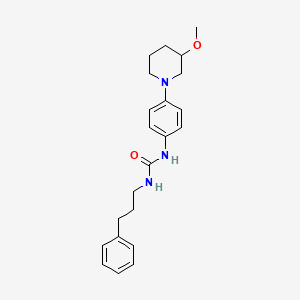

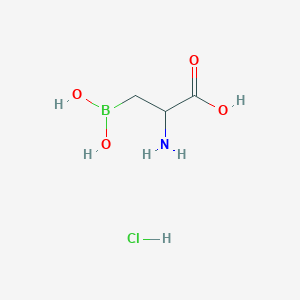
![N-(4-(N-acetylsulfamoyl)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2472721.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)
![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2472727.png)
